N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 899950-37-9
Cat. No.: VC6366917
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899950-37-9 |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 428.55 |
| IUPAC Name | N-(4-acetylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H28N4O3S/c1-15(27)16-8-10-17(11-9-16)23-20(28)14-30-21-18-6-4-5-7-19(18)26(22(29)24-21)13-12-25(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,23,28) |
| Standard InChI Key | PKCMQYOQBOTVOC-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |
Introduction
N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is classified as a thioacetamide derivative, featuring a phenyl ring substituted with an acetyl group and a thioacetamide moiety linked to a hexahydroquinazoline structure.
Synthesis and Preparation
The synthesis of N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves multiple steps, including the formation of the hexahydroquinazoline core and subsequent modifications to introduce the acetyl and thioacetamide functionalities. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor progress and confirm the structure of intermediates and final products.
Potential Applications and Biological Significance
While the exact mechanism of action for N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is not fully elucidated, it is believed to involve interactions with specific biological targets. The compound's potential applications in medicinal chemistry and pharmacology are areas of ongoing research.
Comparison with Similar Compounds
Other compounds, such as N-(4-acetylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide, share similar structural features but differ in their core heterocyclic rings. These compounds are also of interest for their potential pharmacological activities .
Data Table: Comparison of N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Core Heterocyclic Ring |
|---|---|---|---|
| N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | Not specified | Approximately 428.5 g/mol | Hexahydroquinazoline |
| N-(4-acetylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide | C21H26N4O3S | 414.5 g/mol | Cyclopenta[d]pyrimidine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume